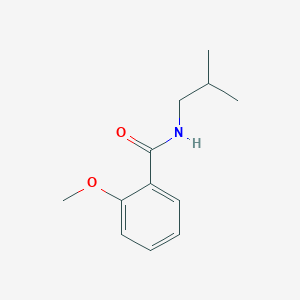![molecular formula C12H11N3O4 B274133 5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B274133.png)
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MADDT, and it has been synthesized through various methods. The purpose of
作用机制
The mechanism of action of MADDT is not fully understood. However, it has been suggested that MADDT induces apoptosis in cancer cells by activating the caspase pathway. MADDT has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
MADDT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit anti-inflammatory properties. MADDT has also been found to inhibit the activity of certain enzymes, which may have implications for the treatment of various diseases.
实验室实验的优点和局限性
MADDT has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent anticancer activity. However, MADDT has some limitations, including its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of MADDT. One potential direction is the development of new anticancer drugs based on the structure of MADDT. Another potential direction is the development of new antibiotics based on MADDT's ability to inhibit the growth of bacteria and fungi. Additionally, further research is needed to fully understand the mechanism of action of MADDT and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, MADDT is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It has been synthesized through various methods, and it exhibits potent anticancer activity, inhibits the growth of bacteria and fungi, and exhibits anti-inflammatory properties. MADDT has several advantages for lab experiments, including its ease of synthesis and potent anticancer activity. However, it also has some limitations, including its low solubility in water. There are several future directions for the use of MADDT, including the development of new anticancer drugs and antibiotics based on its structure, and further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
合成方法
MADDT has been synthesized through various methods, including the reaction of 2-methoxyaniline with dimethyl acetylenedicarboxylate and triethylamine in the presence of p-toluenesulfonic acid. Another method involves the reaction of 2-methoxyaniline with ethyl acetoacetate in the presence of p-toluenesulfonic acid and acetic anhydride. The yield of MADDT is about 50% in both methods.
科学研究应用
MADDT has potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. MADDT has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, MADDT has been found to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases.
属性
产品名称 |
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione |
|---|---|
分子式 |
C12H11N3O4 |
分子量 |
261.23 g/mol |
IUPAC 名称 |
5-[(2-methoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H11N3O4/c1-19-9-5-3-2-4-8(9)13-6-7-10(16)14-12(18)15-11(7)17/h2-6,13H,1H3,(H2,14,15,16,17,18) |
InChI 键 |
ZRYFFBXGTPGHCB-UHFFFAOYSA-N |
手性 SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
规范 SMILES |
COC1=CC=CC=C1NC=C2C(=O)NC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)



![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![6-[6-chloro-3-[[(Z)-(4-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridin-2-yl]sulfanyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B274066.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)

![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)
